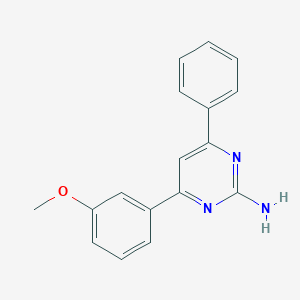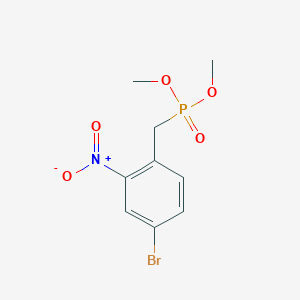
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid (BPCA) is an organic compound with a wide range of uses in scientific research. It is a synthetic derivative of pyrrolidine, a cyclic amine, and is used as a building block in organic synthesis. BPCA is a versatile compound, and has been used in a variety of applications, from drug discovery to materials science.
作用機序
The mechanism of action of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been shown to inhibit the enzyme 11β-HSD2, which is involved in the metabolism of glucocorticoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to inhibit the enzyme 11β-HSD2, which is involved in the metabolism of glucocorticoids.
実験室実験の利点と制限
The advantages of using 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been used in a variety of scientific research applications, and has been shown to have biochemical and physiological effects. However, there are also some limitations to using this compound for laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and its effects on humans are not known.
将来の方向性
There are a number of potential future directions for the use of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid. For example, further research could be conducted to better understand the mechanism of action of this compound, and its effects on humans. Additionally, further research could be conducted to develop novel compounds based on this compound, such as inhibitors of acetylcholinesterase or 11β-HSD2. Additionally, further research could be conducted to explore the potential of this compound as a component in materials science, such as the synthesis of functionalized polymers. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent.
合成法
The synthesis of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is a multi-step process that involves the reaction of pyrrolidine with benzoyl chloride, followed by a reaction with benzyl bromide. The reaction of pyrrolidine with benzoyl chloride leads to the formation of an intermediate, 4-benzoyl-1-pyrrolidin-3-one, which is then reacted with benzyl bromide to form the final product, this compound. The reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and methanol.
科学的研究の応用
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used in materials science, as a component in the synthesis of functionalized polymers. Additionally, it has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).
特性
IUPAC Name |
4-benzoyl-1-benzylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(15-9-5-2-6-10-15)16-12-20(13-17(16)19(22)23)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFTOBAXFRALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)






![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)
![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)